Cas no 1027296-48-5 (3-4-(difluoromethoxy)phenylprop-2-en-1-ol)

3-4-(difluoromethoxy)phenylprop-2-en-1-ol 化学的及び物理的性質
名前と識別子
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- 3-4-(difluoromethoxy)phenylprop-2-en-1-ol
- 1027296-48-5
- EN300-1932810
- (E)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol
- SCHEMBL20166887
- 3-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol
- XQCSWOBGTCBTOW-OWOJBTEDSA-N
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- インチ: 1S/C10H10F2O2/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h1-6,10,13H,7H2/b2-1+
- InChIKey: XQCSWOBGTCBTOW-OWOJBTEDSA-N
- ほほえんだ: FC(OC1C=CC(/C=C/CO)=CC=1)F
計算された属性
- せいみつぶんしりょう: 200.06488588g/mol
- どういたいしつりょう: 200.06488588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-4-(difluoromethoxy)phenylprop-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932810-0.25g |
3-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol |
1027296-48-5 | 0.25g |
$579.0 | 2023-09-17 | ||
Enamine | EN300-1932810-1.0g |
3-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol |
1027296-48-5 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1932810-1g |
3-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol |
1027296-48-5 | 1g |
$628.0 | 2023-09-17 | ||
Enamine | EN300-1932810-10.0g |
3-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol |
1027296-48-5 | 10g |
$3746.0 | 2023-06-02 | ||
Enamine | EN300-1932810-0.1g |
3-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol |
1027296-48-5 | 0.1g |
$553.0 | 2023-09-17 | ||
Enamine | EN300-1932810-5g |
3-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol |
1027296-48-5 | 5g |
$1821.0 | 2023-09-17 | ||
Enamine | EN300-1932810-5.0g |
3-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol |
1027296-48-5 | 5g |
$2525.0 | 2023-06-02 | ||
Enamine | EN300-1932810-0.05g |
3-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol |
1027296-48-5 | 0.05g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-1932810-0.5g |
3-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol |
1027296-48-5 | 0.5g |
$603.0 | 2023-09-17 | ||
Enamine | EN300-1932810-2.5g |
3-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol |
1027296-48-5 | 2.5g |
$1230.0 | 2023-09-17 |
3-4-(difluoromethoxy)phenylprop-2-en-1-ol 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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3. Book reviews
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
3-4-(difluoromethoxy)phenylprop-2-en-1-olに関する追加情報
3-4-(Difluoromethoxy)phenylprop-2-en-1-ol: A Comprehensive Overview
The compound with CAS No. 1027296-48-5, commonly referred to as 3-4-(difluoromethoxy)phenylprop-2-en-1-ol, is a highly specialized organic compound with significant applications in various fields. This compound has garnered attention due to its unique chemical structure and promising properties, making it a subject of extensive research in recent years. In this article, we will delve into the details of its chemical properties, synthesis methods, applications, and the latest advancements in its utilization.
3-4-(difluoromethoxy)phenylprop-2-en-1-ol is characterized by its difluoromethoxy group attached to a phenyl ring, which is further connected to a propenol moiety. This structure endows the compound with unique electronic and steric properties, making it suitable for various chemical reactions and industrial applications. The presence of the difluoromethoxy group also contributes to its stability and reactivity, which are critical factors in its use as an intermediate in organic synthesis.
Recent studies have highlighted the potential of 3-4-(difluoromethoxy)phenylprop-2-en-1-ol in the pharmaceutical industry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways. This finding underscores its potential as a lead compound for developing novel therapeutic agents.
In addition to its pharmaceutical applications, 3-4-(difluoromethoxy)phenylprop-2-en-1-one has also found utility in the agrochemical sector. Its ability to act as a selective herbicide has been extensively studied, with recent research indicating its effectiveness in controlling invasive plant species without adversely affecting crop yields. A 2023 report in *Pest Management Science* highlighted its mode of action and environmental safety profile, making it a promising candidate for sustainable agricultural practices.
The synthesis of 3-difluoromethoxyphenylpropenol involves a multi-step process that typically begins with the preparation of the difluoromethoxy intermediate. This is followed by coupling reactions to attach the phenolic group and subsequent oxidation steps to form the propenol moiety. Researchers have optimized these steps to improve yield and reduce production costs, making large-scale synthesis more feasible.
From an environmental perspective, understanding the degradation pathways of 3-difluoromethoxyphenylpropenol is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in aquatic environments. This characteristic aligns with global efforts to develop eco-friendly chemicals that do not pose long-term risks to ecosystems.
In conclusion, 3-difluoromethoxyphenylpropenol (CAS No. 1027296-48-) represents a versatile compound with diverse applications across multiple industries. Its unique chemical properties and favorable environmental profile make it an attractive candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing both scientific and industrial frontiers.
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